2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-10-2-4-11(5-3-10)19(15,16)18-9-7-13-6-8-17-12(13)14/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVHXYDAYZDUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578064 | |

| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159974-55-7 | |

| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate: A Key Intermediate in Modern Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Oxazolidinone Antibacterials

In the landscape of modern medicinal chemistry, the synthesis of novel therapeutic agents relies on a scaffold of critical, yet often unheralded, intermediate compounds. Among these, 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate (CAS Number: 159974-55-7 ) stands out as a pivotal building block, particularly in the construction of the oxazolidinone class of antibiotics. This technical guide offers an in-depth exploration of this compound, from its fundamental properties to its strategic application in pharmaceutical synthesis, providing researchers and drug development professionals with a comprehensive understanding of its significance and utility.

The oxazolidinone core is a cornerstone of a new class of synthetic antibacterial agents renowned for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage.[1] This class of drugs is particularly effective against multi-drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The celebrated antibiotic, Linezolid, is a prime example of a successful therapeutic agent built upon the oxazolidinone scaffold. The efficient and high-yield synthesis of these life-saving drugs is of paramount importance, and it is in this context that this compound emerges as a crucial electrophilic intermediate.

This guide will dissect the chemical nature of this tosylate, elucidate a robust synthetic pathway for its preparation, and detail its strategic role in the synthesis of Linezolid, thereby highlighting the causality behind its selection in complex multi-step synthetic routes.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in process development and scale-up.

| Property | Value | Source |

| CAS Number | 159974-55-7 | [2] |

| Molecular Formula | C₁₂H₁₅NO₅S | [2] |

| Molecular Weight | 285.32 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 68-69 °C | |

| IUPAC Name | 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate |

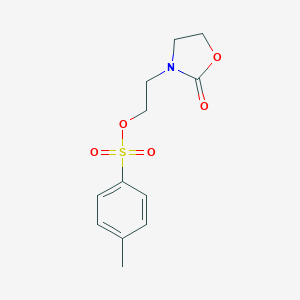

The structure of this compound features two key functional components: the N-substituted oxazolidinone ring and the tosylate group.

Caption: Chemical structure of this compound.

The tosylate moiety functions as an excellent leaving group, a property critical for its role as an electrophile in nucleophilic substitution reactions. Weak bases make good leaving groups because they are stable on their own and can readily accept the electron pair from the broken bond.[3] The tosylate anion is stabilized by resonance across the sulfonate group, making it a very weak base and thus an excellent leaving group. This inherent reactivity is the cornerstone of its utility in the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of the title compound is a two-step process, starting from readily available precursors. The first step involves the formation of the N-hydroxyethyl substituted oxazolidinone, which is then tosylated.

Caption: Synthetic workflow for the preparation of the title compound.

Step 1: Synthesis of 3-(2-Hydroxyethyl)oxazolidin-2-one (Precursor)

The precursor alcohol, 3-(2-hydroxyethyl)oxazolidin-2-one (CAS 3356-88-5), is synthesized from diethanolamine and diethyl carbonate.[4] This reaction is a classic example of the formation of a cyclic carbamate (oxazolidinone).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine diethanolamine and diethyl carbonate in equimolar amounts.

-

Heating: Heat the reaction mixture. Ethanol will begin to distill off as the reaction proceeds. The reaction temperature is typically raised gradually to drive the reaction to completion.

-

Monitoring: The reaction can be monitored by measuring the volume of ethanol collected. The reaction is complete when ethanol distillation ceases.

-

Purification: The resulting crude 3-(2-hydroxyethyl)oxazolidin-2-one, a clear, slightly colored liquid, can be purified by vacuum distillation.[4]

Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of diethanolamine attacks one of the carbonyl carbons of diethyl carbonate, leading to the displacement of an ethoxide group. An intramolecular cyclization then occurs, with the hydroxyl group of the diethanolamine backbone attacking the newly formed carbamate, displacing the second ethoxide group and forming the stable five-membered oxazolidinone ring.

Step 2: Tosylation of 3-(2-Hydroxyethyl)oxazolidin-2-one

The conversion of the precursor alcohol to the final tosylate product is a standard procedure in organic synthesis.[5] The hydroxyl group is converted to a tosylate, which is a much better leaving group, thereby "activating" the molecule for subsequent nucleophilic substitution reactions.

Experimental Protocol (Analogous Procedure):

-

Dissolution: Dissolve 3-(2-hydroxyethyl)oxazolidin-2-one in a suitable aprotic solvent, such as dichloromethane or pyridine, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5] Pyridine can serve as both the solvent and the base.[5]

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution. An equimolar amount or a slight excess of TsCl is typically used.

-

Reaction: Allow the reaction mixture to stir at 0 °C for a period, and then let it warm to room temperature. The reaction is typically stirred for several hours to ensure complete conversion.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

If dichloromethane was used as the solvent, separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove pyridine, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield a white to off-white solid.

Causality: The lone pair of electrons on the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. The pyridine or other base present in the reaction mixture serves to neutralize the HCl that is generated as a byproduct, driving the reaction to completion. This reaction does not affect the stereocenter if one were present, as the C-O bond of the alcohol is not broken during the tosylation process.[6]

Application in Drug Development: The Synthesis of Linezolid

The primary and most significant application of this compound is as a key electrophilic building block in the synthesis of the antibiotic Linezolid.

Caption: Role of the title compound in the synthesis of Linezolid.

In the synthesis of Linezolid, the aniline nitrogen of 3-fluoro-4-morpholinylaniline acts as a nucleophile. This nucleophile attacks the electrophilic carbon of the ethyl group in this compound. This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction where the tosylate group is displaced.

Mechanism and Rationale:

-

Activation of the Electrophile: The tosylate group on the ethyl chain makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: The aniline nitrogen of the substituted morpholine moiety attacks this electrophilic carbon.

-

Displacement of Leaving Group: The carbon-oxygen bond of the tosylate cleaves, and the stable tosylate anion departs as the leaving group.

-

Formation of the Key C-N Bond: This reaction forges the crucial carbon-nitrogen bond, linking the oxazolidinone-containing fragment to the substituted aromatic ring of what will become the Linezolid molecule.

The choice of a tosylate as the leaving group is strategic. It is highly reactive under relatively mild conditions, which is crucial when dealing with complex molecules that may have other sensitive functional groups. While other leaving groups like halides (bromide, iodide) could be used, tosylates are often preferred for their high reactivity and the fact that they are crystalline solids, which can be easier to handle and purify than some of the corresponding alkyl halides. The overall process allows for the efficient and controlled assembly of the core structure of Linezolid and related oxazolidinone antibiotics. Several patents detailing the synthesis of Linezolid describe pathways that utilize such activated intermediates.[7][8][9]

Conclusion

This compound is more than just a chemical compound with a CAS number. It is a testament to the enabling power of synthetic organic chemistry in the development of life-saving medicines. Its design, featuring a stable heterocyclic core and a highly reactive tosylate leaving group, makes it an ideal intermediate for the construction of complex pharmaceutical agents like Linezolid. For researchers and professionals in drug development, a deep understanding of the synthesis and reactivity of such key intermediates is not merely academic; it is fundamental to the innovation and efficiency of bringing new therapies from the laboratory to the clinic. The continued exploration and optimization of synthetic routes involving such pivotal building blocks will undoubtedly remain a cornerstone of pharmaceutical research and development.

References

- Google Patents. WO2011077310A1 - Process for the preparation of linezolid.

-

Justia Patents. Processes for the preparation of linezolid using novel intermediates. (2017-03-07). Available from: [Link]

-

Patsnap. Synthesis method of linezolid intermediate - Eureka. Available from: [Link]

- Google Patents. US20110275805A1 - Method for preparing linezolid and intermediates thereof.

- Google Patents. CN113045509B - Industrial production method of linezolid.

-

PrepChem.com. Synthesis of 1-butyl-3-(2-hydroxyethyl)imidazolidin-2-one. Available from: [Link]

-

NIST WebBook. 3-(2-Hydroxyethyl)-2-oxazolidinone. Available from: [Link]

-

PrepChem.com. Synthesis of (I) N-(2-hydroxyethyl)-oxazolidine-2-one. Available from: [Link]

-

National Center for Biotechnology Information. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. Available from: [Link]

- Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.

-

National Center for Biotechnology Information. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. Available from: [Link]

- Google Patents. US9643939B1 - Process for the preparation of linezolid.

-

LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023-01-22). Available from: [Link]

-

Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Available from: [Link]

-

National Center for Biotechnology Information. 2-Oxazolidinone, 3-(2-hydroxyethyl)- | C5H9NO3 | CID. PubChem. Available from: [Link]

- Google Patents. US7741480B2 - Process for the preparation of linezolid and related compounds.

-

ACS Publications. Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines | JACS Au. (2026-01-06). Available from: [Link]

-

Khan Academy. Preparation of mesylates and tosylates | Organic chemistry. (2013-10-21). Available from: [Link]

-

MDPI. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Available from: [Link]

- Google Patents. WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.

-

NESACS. Summer Scholar Report. Available from: [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate molecular weight

An In-depth Technical Guide to 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional intermediate in advanced organic synthesis. The document details its physicochemical properties, provides a validated protocol for its synthesis, and explores its applications, particularly in the realm of drug discovery and development. With a molecular weight of 285.32 g/mol , this compound's utility is primarily derived from the strategic combination of a reactive tosylate leaving group and a stable oxazolidinone moiety.[1][2] This guide is intended for researchers, chemists, and drug development professionals who require a functional understanding of this versatile building block.

Introduction to this compound

This compound (CAS No: 159974-55-7) is a specialized organic compound whose value lies in its molecular architecture.[1][3][4] The structure integrates three key functional components:

-

An Oxazolidinone Ring: A five-membered heterocyclic motif that is a critical pharmacophore in several classes of therapeutics, most notably in oxazolidinone antibiotics such as linezolid. Its presence imparts specific steric and electronic properties and serves as a stable anchor in synthetic strategies.

-

An Ethyl Linker: A simple two-carbon chain that provides spatial separation and conformational flexibility between the oxazolidinone ring and the reactive tosylate group.

-

A Tosylate (4-methylbenzenesulfonate) Group: This functional group is the reactive center of the molecule. The tosylate anion is an exceptionally stable species due to the delocalization of its negative charge across the sulfonate group and the aromatic ring. This stability makes it an excellent leaving group in nucleophilic substitution reactions, which is the cornerstone of its synthetic utility.

The primary function of this compound is to serve as a potent electrophilic alkylating agent, enabling the covalent introduction of the 2-(2-oxooxazolidin-3-yl)ethyl fragment onto a wide range of nucleophilic substrates. This capability makes it an invaluable intermediate for constructing complex molecules in multi-step synthetic campaigns.

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 159974-55-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅NO₅S | [1][2] |

| Molecular Weight | 285.32 g/mol | [2] |

| Exact Mass | 285.06709375 Da | [1] |

| Melting Point | 68-69°C | [1] |

| Appearance | White to off-white solid | Inferred from MP |

| Topological Polar Surface Area | 81.3 Ų | [1] |

| XLogP3 | 1.2 | [1] |

Chemical Structure

The molecule's structure is depicted below, highlighting the distinct functional regions.

Caption: Chemical structure of this compound.

Synthesis and Purification

Synthetic Rationale

The most direct and efficient synthesis of the title compound is achieved via a tosylation reaction. This involves the esterification of the precursor alcohol, 3-(2-hydroxyethyl)oxazolidin-2-one, with p-toluenesulfonyl chloride (TsCl). The causality behind this choice is twofold:

-

Activation of the Hydroxyl Group: Alcohols are poor leaving groups in nucleophilic substitution reactions. Converting the hydroxyl group (-OH) into a tosylate group (-OTs) transforms it into an excellent leaving group, thereby "activating" the ethyl side chain for subsequent reactions.

-

Reaction Stoichiometry: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine or pyridine, is required to neutralize this acid in situ, preventing unwanted side reactions and driving the reaction to completion.

Experimental Protocol

This protocol is adapted from established procedures for the tosylation of alcohols.[5][6]

Materials:

-

3-(2-hydroxyethyl)oxazolidin-2-one

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(2-hydroxyethyl)oxazolidin-2-one (1.0 eq) and dissolve it in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of standard analytical techniques should be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for: the aromatic protons of the tosyl group (two doublets in the ~7.4-7.8 ppm range), the methyl protons of the tosyl group (a singlet around 2.4 ppm), and distinct multiplets for the protons on the ethyl linker and the oxazolidinone ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 12 unique carbon atoms, including the carbonyl carbon of the oxazolidinone ring (~158 ppm) and the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation, with strong characteristic absorption bands for the sulfonyl group (S=O stretches at ~1350 and ~1170 cm⁻¹) and the cyclic carbamate carbonyl group (C=O stretch at ~1750 cm⁻¹).

Applications in Research and Drug Development

Core Utility as an Alkylating Agent

The primary application of this compound is as an intermediate for nucleophilic substitution reactions. The tosylate serves as an outstanding leaving group, readily displaced by a wide variety of nucleophiles (Nu⁻), including amines, thiols, azides, carbanions, and alkoxides. This reaction covalently attaches the 2-(2-oxooxazolidin-3-yl)ethyl moiety to the nucleophile.

This is a self-validating protocol because the success of the reaction is predicated on the inherent chemical properties of the tosylate group. Its ability to stabilize a negative charge through resonance makes the C-O bond it is attached to weak and polarized, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

Caption: Role as an intermediate in a general nucleophilic substitution (SN2) reaction.

Role in Medicinal Chemistry

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry. Therefore, this compound is a highly valuable building block for:

-

Synthesis of Antibiotic Analogs: It can be used to synthesize novel derivatives of oxazolidinone antibiotics to overcome bacterial resistance or improve pharmacokinetic profiles.

-

Probe Synthesis: Useful for creating chemical probes to study the biological targets of oxazolidinone-containing drugs.

-

Drug Discovery: Serves as a versatile starting material in lead optimization campaigns, allowing for the rapid exploration of chemical space by attaching the oxazolidinone ethyl side chain to various core structures.

Safety, Handling, and Storage

Hazard Profile:

-

Acute Toxicity: Classified as acutely toxic if swallowed (H301).

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure (STOT RE 2; H373).

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust.

-

Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety glasses, and a lab coat.[7]

-

Wash hands and skin thoroughly after handling.

-

Avoid eating, drinking, or smoking in the work area.

Storage Recommendations:

-

Store in a tightly sealed container in a dry, well-ventilated place.

-

Keep locked up or in an area accessible only to authorized personnel.

-

Recommended storage temperature is between 2-8°C or at -20°C for long-term stability.[2] Store with a desiccant to prevent hydrolysis.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the predictable and efficient reactivity of its tosylate group. It provides a reliable method for introducing the pharmacologically relevant oxazolidinone moiety into diverse molecular frameworks. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

References

-

Safety Data Sheet (general chemical handling). Carl ROTH. [Link]

-

2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. PubChem. [Link]

-

2-Thiopheneethanol Tosylate;2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Drugfuture. [Link]

-

2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. ResearchGate. [Link]

-

Liang, Y. S., et al. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1787. PMC - NIH. [Link]

-

2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate. Pharmaffiliates. [Link]

- Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate.

Sources

- 1. echemi.com [echemi.com]

- 2. 159974-55-7|this compound|BLD Pharm [bldpharm.com]

- 3. TOLUENE-4-SULFONIC ACID 2-(2-OXO-OXAZOLIDIN-3-YL)-ETHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]

- 7. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate

Prepared by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern organic chemistry, providing profound insights into molecular structure.[1][2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a molecule incorporating three key structural motifs: a 4-methylbenzenesulfonate (tosylate) group, an ethyl linker, and a 2-oxooxazolidinone ring system. Understanding the NMR fingerprint of this compound is crucial for researchers in drug development and synthetic chemistry, where such moieties are common. This document will provide a detailed interpretation of the predicted spectral data, a robust experimental protocol for data acquisition, and the underlying scientific principles that validate the structural assignment.

Molecular Structure and Spectroscopic Assignment

The unequivocal assignment of NMR signals is predicated on a clear understanding of the molecule's connectivity and the distinct electronic environment of each nucleus.[4] Below is the chemical structure of this compound with a systematic numbering scheme for all proton and carbon atoms, which will be used for the subsequent spectral assignments.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for the target compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 (Ar-CH₃) | 2.45 | Singlet (s) | - | 3H |

| H-13 (-SO₂-O-CH₂-CH₂ -N) | 3.65 | Triplet (t) | 5.2 | 2H |

| H-19 (O-CH₂ -CH₂-N) | 3.95 | Triplet (t) | 8.0 | 2H |

| H-12 (-SO₂-O-CH₂ -CH₂-N) | 4.25 | Triplet (t) | 5.2 | 2H |

| H-15 (N-CH₂ -CH₂-O) | 4.40 | Triplet (t) | 8.0 | 2H |

| H-2, H-6 (Ar-H) | 7.35 | Doublet (d) | 8.0 | 2H |

| H-3, H-5 (Ar-H) | 7.78 | Doublet (d) | 8.0 | 2H |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of information confirming the compound's structure.[4]

-

Aromatic Region (δ 7.0-8.0 ppm): The 4-methylbenzenesulfonate (tosylate) group presents a characteristic AA'BB' system, which at lower fields often simplifies to two distinct doublets.[5] The protons ortho to the electron-withdrawing sulfonate group (H-3, H-5) are deshielded and appear further downfield around δ 7.78 ppm. The protons meta to the sulfonate group (H-2, H-6) are less deshielded and resonate upfield at approximately δ 7.35 ppm. Both signals appear as doublets due to coupling with their respective ortho neighbors, with a typical coupling constant of J ≈ 8.0 Hz.

-

Oxazolidinone Ring and Ethyl Linker (δ 3.5-4.5 ppm): This region contains the signals for the four methylene (CH₂) groups.

-

H-15 and H-19: These protons are part of the oxazolidinone ring. The H-15 protons, being on a carbon adjacent to the ring oxygen, are expected at approximately δ 4.40 ppm. The H-19 protons, adjacent to the ring nitrogen but also part of the five-membered ring, are predicted around δ 3.95 ppm. Both would appear as triplets (J ≈ 8.0 Hz) due to coupling with their vicinal neighbors on the same ring.

-

H-12 and H-13: These protons belong to the ethyl linker. The H-12 methylene group is directly attached to the deshielding tosylate oxygen, causing its signal to shift significantly downfield to around δ 4.25 ppm. The H-13 methylene group, adjacent to the nitrogen of the oxazolidinone, is also deshielded but to a lesser extent, appearing around δ 3.65 ppm. Both signals are predicted to be triplets (J ≈ 5.2 Hz) due to coupling with each other.

-

-

Aliphatic Region (δ 2.0-2.5 ppm): The singlet at δ 2.45 ppm, integrating to three protons, is characteristic of the methyl group (H-7) on the aromatic ring of the tosylate moiety. Its singlet nature arises from the absence of any adjacent protons.[3]

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum provides complementary structural information by revealing the carbon framework.

| Assignment | Chemical Shift (δ, ppm) |

| C-7 (Ar-C H₃) | 21.7 |

| C-13 (-SO₂-O-CH₂-C H₂-N) | 41.5 |

| C-19 (O-C H₂-CH₂-N) | 48.0 |

| C-15 (N-C H₂-CH₂-O) | 62.0 |

| C-12 (-SO₂-O-C H₂-CH₂-N) | 68.5 |

| C-2, C-6 (Ar-C) | 128.0 |

| C-3, C-5 (Ar-C) | 130.0 |

| C-4 (Ar-C, quat.) | 132.8 |

| C-1 (Ar-C, quat.) | 145.2 |

| C-17 (N-C =O) | 158.5 |

Interpretation of the ¹³C NMR Spectrum

Each carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.[4]

-

Carbonyl Carbon (δ > 150 ppm): The most downfield signal at δ 158.5 ppm is assigned to the carbonyl carbon (C-17) of the oxazolidinone ring. Its significant deshielding is due to the double bond to one oxygen and single bond to another oxygen and a nitrogen.

-

Aromatic Carbons (δ 120-150 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The quaternary carbons C-1 (ipso to the methyl group) and C-4 (ipso to the sulfonate group) are found at δ 145.2 ppm and δ 132.8 ppm, respectively. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) appear around δ 128.0 and δ 130.0 ppm.

-

Aliphatic Carbons (δ 20-70 ppm):

-

The carbons of the ethyl linker and oxazolidinone ring appear in this region. The carbon attached to the tosylate oxygen (C-12) is the most deshielded among the sp³ carbons, resonating at δ 68.5 ppm. The other carbon attached to an oxygen within the oxazolidinone ring (C-15) is also significantly deshielded, appearing at δ 62.0 ppm.

-

The carbons adjacent to the nitrogen (C-13 and C-19) are found at δ 41.5 ppm and δ 48.0 ppm.

-

The upfield signal at δ 21.7 ppm is characteristic of the methyl carbon (C-7) of the tosyl group.

-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps represent a robust methodology for analyzing small molecules like this compound.

Sources

An In-depth Technical Guide to the Physical Characteristics and Melting Point of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a key organic intermediate, plays a significant role in various synthetic pathways, particularly in the development of pharmaceutical compounds. Its specific molecular architecture, featuring an oxazolidinone ring and a tosylate group, makes it a versatile building block. A thorough understanding of its physical properties is paramount for its effective utilization in research and manufacturing, ensuring reproducibility and the desired outcome of chemical reactions. This guide provides a detailed overview of the physical characteristics and a robust, field-proven protocol for the determination of the melting point of this compound, grounded in authoritative methodologies.

Core Physical Characteristics

The fundamental physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. These characteristics provide a baseline for quality control and assurance. While the visual appearance is not consistently reported in the literature, its solid state at ambient temperature is confirmed by its melting point.

Data Summary

For ease of reference, the key quantitative physical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 159974-55-7 | [1][2] |

| Molecular Formula | C12H15NO5S | [1][2] |

| Molecular Weight | 285.32 g/mol | [1][2] |

| Melting Point | 68-69 °C | [1][2] |

| Boiling Point | 528.7±33.0 °C (Predicted) | [2] |

| Density | 1.335±0.06 g/cm3 (Predicted) | [2] |

| Appearance | Solid (Form and color not consistently specified in literature) | Inferred from melting point |

Melting Point Determination: A Self-Validating Protocol

The melting point of a pure crystalline solid is a sharp, characteristic physical property.[3] For this compound, the narrow melting range of 68-69°C indicates a high degree of purity.[1][2] The following protocol for melting point determination is based on the capillary method, a standard and widely accepted technique outlined in the United States Pharmacopeia (USP).[4] This methodology ensures accuracy and reproducibility, which are critical in research and drug development.

Causality Behind Experimental Choices

The choice of the capillary method is dictated by its precision and the small amount of sample required. The gradual heating rate is crucial for allowing the system to maintain thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample.[5] The use of a calibrated thermometer or an instrument with a certified temperature scale is a cornerstone of this self-validating system, as it provides traceability to recognized standards.[6]

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry to avoid any depression of the melting point by residual solvent.[7]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform heat transfer within the sample.[7]

-

Introduce the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) by tapping the open end of the tube into the sample.[4]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The final packed height of the sample should be between 2.5 and 3.5 mm.[1]

-

-

Melting Point Apparatus Setup and Calibration:

-

Measurement:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Rapidly heat the block to a temperature approximately 10°C below the expected melting point of 68°C.[4]

-

Once the temperature is within 10°C of the expected melting point, reduce the heating rate to 1 ± 0.5 °C per minute.[1] A slow heating rate is critical for an accurate determination.[5]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.[4]

-

Continue heating at the same rate and record the temperature at which the last solid particle melts. This is the "clear point" or the end of the melting range.[1]

-

For a pure compound like this compound, this range should be narrow, ideally within 1-2°C.

-

-

Data Reporting:

Conclusion

The physical characteristics of this compound, particularly its well-defined melting point, are critical indicators of its identity and purity. Adherence to a standardized and self-validating protocol for melting point determination, such as the one detailed in this guide, is essential for generating reliable and reproducible data in a research and development setting. This ensures the integrity of subsequent synthetic steps and the quality of the final products.

References

-

United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Mettler Toledo. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

Sources

- 1. TOLUENE-4-SULFONIC ACID 2-(2-OXO-OXAZOLIDIN-3-YL)-ETHYL ESTER | 159974-55-7 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 159974-55-7 Cas No. | 2-(2-Oxo-1,3-oxazolan-3-yl)ethyl4-methylbenzenesulfonate | Matrix Scientific [matrixscientific.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. scbt.com [scbt.com]

- 6. 159974-55-7|this compound|BLD Pharm [bldpharm.com]

- 7. 159974-55-7・2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate・2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate (CAS No. 159974-55-7), a compound of interest in synthetic organic chemistry and potentially in pharmaceutical development. Understanding the solubility of this molecule is critical for its effective use in reaction chemistry, formulation, and biological screening. This document delineates the predicted solubility based on its molecular structure, provides a detailed protocol for empirical solubility determination, and discusses the implications of its solubility for various applications.

Introduction: The Significance of a Solubility Profile

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various systems. For researchers and drug development professionals, a well-characterized solubility profile is not merely a data point but a critical piece of information that influences:

-

Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a chosen solvent system governs reaction rates and can impact the formation of byproducts, thereby affecting the purity of the final compound.

-

Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a stable and bioavailable dosage form. Solubility is a primary determinant of formulation strategy, influencing the choice of excipients and delivery systems.

-

Bioavailability: The therapeutic efficacy of a drug is contingent upon its ability to be absorbed by the body, a process that is often limited by its solubility in physiological fluids.

This guide will provide a detailed examination of the solubility of this compound, offering both theoretical predictions and a robust experimental framework for its determination.

Molecular Structure and Predicted Solubility

The chemical structure of this compound is a key determinant of its solubility.[1][2][3][4] An analysis of its functional groups allows for a qualitative prediction of its behavior in various solvents.

Structure:

The molecule possesses both polar and non-polar regions:

-

Polar Moieties: The oxazolidinone ring with its carbonyl group, the sulfonate ester group, and the ether linkage introduce polarity and the potential for hydrogen bonding with protic solvents.

-

Non-Polar Moieties: The tolyl group (a benzene ring with a methyl substituent) is hydrophobic and will favor interactions with non-polar, organic solvents.

Based on this structure, the following solubility profile is anticipated:

-

Water: Low solubility is expected. While the polar groups can interact with water, the significant non-polar surface area of the tolyl group will likely limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is predicted. These solvents can effectively solvate both the polar and non-polar regions of the molecule.

-

Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected. The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting with the polar functionalities of the compound, while the alkyl chain can solvate the non-polar tolyl group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the presence of the multiple polar functional groups.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 159974-55-7 | [1][2][3] |

| Molecular Formula | C12H15NO5S | [1][4] |

| Molecular Weight | 285.32 g/mol | [4] |

| Melting Point | 68-69 °C | [1] |

Experimental Determination of Thermodynamic Solubility

To move beyond qualitative predictions, a rigorous experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]

Principle of the Shake-Flask Method

This method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated with the solute. The concentration of the dissolved compound in the supernatant is then determined analytically.[6][7]

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexane, Toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different test solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Analysis:

-

HPLC Method: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring the absorbance of the diluted supernatant at a specific wavelength and comparing it to a standard curve.

-

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Self-Validating System and Trustworthiness

The protocol is designed to be self-validating. The continued presence of excess solid at the end of the experiment visually confirms that saturation was achieved. The use of a validated analytical method like HPLC with a standard curve ensures the accuracy and reliability of the concentration measurement.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of thermodynamic solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be investigated to understand the compound's behavior under different processing conditions.

-

pH: The compound does not have readily ionizable groups, so its solubility is expected to be largely independent of pH within a typical aqueous range. However, extreme pH values could potentially lead to hydrolysis of the ester or amide bonds, which would affect the measured solubility.

-

Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can significantly increase the solubility of a poorly water-soluble compound. This is a common strategy in formulation development.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of this compound. The predicted solubility, based on its molecular structure, suggests good solubility in polar aprotic solvents and moderate solubility in alcohols, with limited solubility in water and non-polar solvents. A detailed and robust experimental protocol for the quantitative determination of its thermodynamic solubility has been presented.

For researchers and drug development professionals, a thorough understanding of this compound's solubility is paramount for its successful application. Future work should focus on the experimental validation of the predicted solubility profile across a range of pharmaceutically relevant solvents and the investigation of the effects of temperature and co-solvents on its aqueous solubility.

References

-

Pharma.Tips. (2023, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

2a biotech. (n.d.). Products. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 159974-55-7|this compound|BLD Pharm [bldpharm.com]

- 4. TOLUENE-4-SULFONIC ACID 2-(2-OXO-OXAZOLIDIN-3-YL)-ETHYL ESTER | 159974-55-7 [chemicalbook.com]

- 5. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

A Senior Application Scientist's Guide to 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate: Sourcing, Synthesis, and Application in Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, a key intermediate in modern pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document navigates the complexities of sourcing this compound, details a robust and reliable synthesis protocol with mechanistic insights, and contextualizes its application. By integrating field-proven insights with rigorous scientific principles, this guide aims to be an essential resource for the effective procurement and utilization of this versatile chemical building block.

Introduction: A Strategic Intermediate in Pharmaceutical Synthesis

This compound (CAS No. 159974-55-7) is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its molecular structure, featuring a reactive tosylate leaving group and a stable oxazolidinone core, makes it an exceptionally valuable precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The strategic importance of this intermediate lies in its ability to facilitate the introduction of the 2-(2-oxooxazolidin-3-yl)ethyl moiety into a target molecule, a common structural motif in various therapeutic agents. This guide will provide a comprehensive overview of the critical aspects of working with this compound, from procurement to practical application, ensuring a foundation of scientific integrity and operational excellence.

Commercial Sourcing and Procurement: A Comparative Analysis

The reliable sourcing of high-purity starting materials is a cornerstone of successful and reproducible research and development. This compound is available from a range of specialized chemical suppliers. The choice of supplier often depends on a balance of factors including purity, available quantities, lead times, and the availability of comprehensive analytical documentation.

Below is a comparative table of prominent commercial suppliers for your consideration:

| Supplier | Product Number | Purity/Specification | Storage Conditions |

| BLDpharm | 159974-55-7 | ≥97% | Sealed in dry, 2-8°C[1] |

| Fujifilm Wako | Not specified | Research Grade | Not specified[2] |

| 2A Biotech | 2A-0114243 | 96%+ | Not specified[3] |

| ChemicalBook | CB81502101 | Research Grade | Not specified[4] |

| Echemi | 159974-55-7 | Not specified | Not specified[5] |

Expert Insight: When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. This document provides critical data on purity (typically determined by HPLC or NMR), identity confirmation, and levels of residual solvents or impurities. For GMP-regulated development, sourcing from a supplier with a robust quality management system is non-negotiable.

Synthesis and Mechanism: A Practical Laboratory Protocol

For research groups with the requisite synthetic capabilities, in-house preparation of this compound can be a cost-effective alternative to commercial procurement. The following protocol is adapted from established procedures for the tosylation of primary alcohols and is presented with mechanistic explanations to empower the researcher with a deeper understanding of the transformation.[6][7]

Reaction Scheme

Caption: General reaction scheme for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Materials:

-

2-(2-Oxooxazolidin-3-yl)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2-(2-Oxooxazolidin-3-yl)ethanol (1 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the cooled solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 30-60 minutes. A slow addition rate is crucial to maintain the low temperature and prevent unwanted side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound as a white to off-white solid.[6]

Mechanistic Rationale

The synthesis is a classic example of a nucleophilic acyl substitution reaction at the sulfonyl group, followed by a nucleophilic attack of the alcohol.

Caption: Simplified workflow of the tosylation reaction mechanism.

Expert Insight: The choice of base is critical. While triethylamine is commonly used, pyridine can also be employed and may sometimes offer advantages in terms of reaction rate and yield, although it is more toxic and has a stronger odor. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, making the product a versatile substrate for subsequent nucleophilic substitution reactions.

Application in Drug Development: A Case Study

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the antiplatelet agent, clopidogrel.[6][][9] In this context, the compound serves as an electrophilic building block that is reacted with a nucleophilic amine to construct the core structure of the final drug molecule.

The tosylate group's excellent leaving group ability is paramount in this application, as it allows for a clean and efficient S(_N)2 reaction with the amine nucleophile under relatively mild conditions. This strategic use of a pre-functionalized intermediate streamlines the overall synthesis, often leading to higher yields and purity of the final API.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage procedures are essential to ensure the safety of personnel and maintain the integrity of the compound.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. BLDpharm recommends storage at 2-8°C.[1] It is important to protect it from moisture, as the tosylate group can be susceptible to hydrolysis over time.

Conclusion

This compound is a strategically important intermediate for researchers and professionals in the field of drug development. A thorough understanding of its sourcing, synthesis, and application is crucial for its effective utilization. This guide has provided a comprehensive overview of these aspects, grounded in scientific principles and practical, field-proven insights. By adhering to the protocols and best practices outlined herein, scientists can confidently and safely incorporate this versatile building block into their synthetic workflows, accelerating the discovery and development of new medicines.

References

-

2A Biotech. (n.d.). This compound. Retrieved from [Link]

-

Liang, Y. S., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1787. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate.

Sources

- 1. 159974-55-7|this compound|BLD Pharm [bldpharm.com]

- 2. 159974-55-7・2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate・2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2-(2-OXO-1,3-OXAZOLAN-3-YL)ETHYL 4-METHYLBENZENESULFONATE [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate in Organic Synthesis

Introduction: A Versatile Building Block in Modern Organic Synthesis

2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate is a bifunctional molecule of significant interest to the contemporary organic chemist. This reagent elegantly combines the well-established reactivity of a tosylate leaving group with the synthetically versatile oxazolidinone heterocycle. The electron-withdrawing nature of the oxazolidinone ring system enhances the electrophilicity of the ethyl chain, making the tosylate an excellent leaving group for nucleophilic substitution and elimination reactions.

The oxazolidinone moiety itself is a cornerstone of modern asymmetric synthesis, famously serving as a chiral auxiliary to direct the stereochemical outcome of reactions at an attached acyl group. While the title compound is not inherently chiral, its derivatives can be readily prepared from chiral amino alcohols, opening avenues for enantioselective transformations. Furthermore, the oxazolidinone ring is a key pharmacophore in several classes of antibiotics, such as linezolid, making its precursors valuable in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the synthesis and key applications of this compound, offering detailed protocols and mechanistic insights for its effective utilization in the research and development laboratory.

Synthesis of this compound

The preparation of the title compound is a straightforward two-step process commencing with the synthesis of the precursor alcohol, 3-(2-hydroxyethyl)oxazolidin-2-one, followed by its tosylation.

Part 1: Synthesis of 3-(2-Hydroxyethyl)oxazolidin-2-one

The precursor alcohol can be synthesized through the cyclization of 2-aminoethanol with a suitable carbonate source. A common and effective method involves the reaction with dimethyl carbonate.

Experimental Protocol: Synthesis of 3-(2-Hydroxyethyl)oxazolidin-2-one

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoethanol (1.0 eq.), dimethyl carbonate (1.5 eq.), and a catalytic amount of a strong base such as sodium methoxide (0.1 eq.).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess dimethyl carbonate and methanol byproduct under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-(2-hydroxyethyl)oxazolidin-2-one as a viscous oil or low-melting solid.

Diagram: Synthesis of 3-(2-Hydroxyethyl)oxazolidin-2-one

Caption: Synthesis of the precursor alcohol.

Part 2: Tosylation of 3-(2-Hydroxyethyl)oxazolidin-2-one

The tosylation of the primary alcohol is a standard transformation that proceeds readily using p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-(2-hydroxyethyl)oxazolidin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 - 1.2 eq.). If using DCM as the solvent, add triethylamine or pyridine (1.5 eq.) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 4-16 hours.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding water.

-

If DCM was used, separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If pyridine was used as the solvent, remove it under high vacuum and partition the residue between ethyl acetate and water. Wash the organic layer as described above.

-

The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield this compound as a white solid.

Diagram: Tosylation of 3-(2-Hydroxyethyl)oxazolidin-2-one

Caption: Synthesis of the title tosylate.

Applications in Organic Synthesis

Precursor to N-Vinyl-2-oxazolidinone: A Valuable Monomer and Dienophile

The most prominent application of this compound is its role as a stable, isolable precursor to N-vinyl-2-oxazolidinone. This transformation is achieved through a base-mediated elimination of p-toluenesulfonic acid. N-vinyl-2-oxazolidinone is a valuable monomer in polymer chemistry and a useful dienophile in Diels-Alder reactions.[1]

Mechanism of Elimination:

The elimination reaction proceeds via an E2 mechanism, where a base abstracts a proton from the carbon alpha to the oxazolidinone nitrogen, and concurrently, the tosylate leaving group departs. The use of a non-nucleophilic, sterically hindered base is often preferred to minimize competing substitution reactions.

Experimental Protocol: Synthesis of N-Vinyl-2-oxazolidinone

-

Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.

-

Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 - 1.5 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the precipitated p-toluenesulfonate salt.

-

Concentrate the filtrate under reduced pressure.

-

The crude N-vinyl-2-oxazolidinone can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Comparison of Bases for Elimination Reaction

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Potassium tert-butoxide | THF | 25-40 | 85-95 | Common and effective. |

| DBU | Toluene | 25-50 | 80-90 | Good alternative, milder base. |

| Sodium Hydride | DMF | 0-25 | 75-85 | Requires careful handling. |

Diagram: Elimination to N-Vinyl-2-oxazolidinone

Sources

Application Notes and Protocols: The Oxazolidinone Scaffold in Modern Medicinal Chemistry

Introduction: The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, represents one of the most significant and versatile scaffolds in modern medicinal chemistry.[1][2] Initially gaining prominence with the advent of the 21st century's first new class of antibiotics, its applications have since expanded dramatically.[1][3] Linezolid, the pioneering oxazolidinone antibiotic approved in 2000, broke new ground in the fight against multi-drug resistant Gram-positive bacteria and catalyzed extensive research into this chemical moiety.[4][5] Today, oxazolidinone derivatives are not only cornerstones in antibacterial therapy but are also being actively investigated and utilized as anticancer agents, monoamine oxidase inhibitors, and anticoagulants.[1][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of oxazolidinone derivatives. It delves into their mechanisms of action, details field-proven protocols for their synthesis and evaluation, and explores the crucial structure-activity relationships that govern their therapeutic potential.

Core Application: Antibacterial Agents

The most established application of oxazolidinones is in the treatment of bacterial infections, particularly those caused by resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8][9]

Mechanism of Action: Unique Inhibition of Protein Synthesis

Oxazolidinones exhibit a novel mechanism of action that sets them apart from other classes of antibiotics.[10] They are protein synthesis inhibitors that act at a very early stage of translation.[8][10] Specifically, they bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) in the A-site pocket.[8][11] This binding event prevents the formation of the initiation complex, a crucial assembly of the 30S and 50S ribosomal subunits with N-formylmethionyl-tRNA (fMet-tRNA) and mRNA.[12] By blocking this foundational step, oxazolidinones effectively halt the entire process of bacterial protein synthesis, leading to a bacteriostatic effect.[3][8] The lack of cross-resistance with other protein synthesis inhibitors underscores the uniqueness of this mechanism.[10]

Caption: Mechanism of Action of Oxazolidinone Antibiotics.

Structure-Activity Relationships (SAR)

The antibacterial potency of oxazolidinones is highly dependent on their chemical structure. SAR studies have been pivotal in optimizing this class of drugs, from early work at DuPont to the discovery of Linezolid and newer agents like Tedizolid.[13] Key structural features include:

-

The Oxazolidinone Core (A-Ring): The core ring is essential for activity. The (S)-configuration at the C-5 position is critical for binding to the ribosome.

-

N-Aryl Substituent (B-Ring): An N-aryl group, typically a 3-fluorophenyl group, is crucial for potent antibacterial activity.[13]

-

C-5 Side Chain: The substituent at the C-5 position significantly influences potency, spectrum, and resistance profiles. The acetamidomethyl group in Linezolid is a key feature.[14][15] Modifications here, such as replacing the carbonyl oxygen with a thiocarbonyl sulfur, have been shown to enhance in vitro activity.[15][16] Conversely, elongating the methylene chain or converting the acetamido moiety to a guanidino group can decrease activity.[15][16]

-

C- and D-Rings: In newer generations of oxazolidinones, modifications to introduce additional rings (C- and D-rings) that interact with more conserved regions of the ribosomal binding site have proven effective in overcoming resistance.[13][14] For instance, the hydroxymethyl group in Tedizolid contributes to its enhanced potency.[14]

Data Presentation: Antibacterial Activity

The efficacy of oxazolidinone derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

| Compound | S. aureus ATCC 29213 (MSSA) | S. aureus (MRSA) | S. pneumoniae (PRSP) | E. faecalis VRE | Reference(s) |

| Linezolid | 1-4 µg/mL | 1-4 µg/mL | 0.5-2 µg/mL | 1-4 µg/mL | [9][14] |

| Tedizolid | 0.25-0.5 µg/mL | 0.25-0.5 µg/mL | 0.25 µg/mL | 0.5 µg/mL | [3] |

| Radezolid | 0.25-1 µg/mL | 0.5-1 µg/mL | 0.12-0.25 µg/mL | 0.5-1 µg/mL | [14] |

| Compound 8c | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | [17] |

| Compound 16 | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | [4] |

| *Compound 8c features a benzoxazinone C-ring substructure. Compound 16 is a benzoxazinyl-oxazolidinone. |

Protocol: In Vitro Antibacterial Susceptibility Testing (Microbroth Dilution)

This protocol outlines the determination of MIC values for novel oxazolidinone derivatives according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the minimum concentration of a test compound required to inhibit the visible growth of a bacterial strain.

Materials:

-

Test oxazolidinone derivative, stock solution in DMSO.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., S. aureus ATCC 29213).

-

Sterile 96-well microtiter plates.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

-

Sterile saline (0.85% NaCl).

-

Incubator (35-37°C).

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: a. Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. b. For example, add 100 µL of CAMHB to wells 2 through 11. c. Add 200 µL of the starting compound concentration to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. The final concentration of the test compound will be half of the initial concentration in each well.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). b. Check the control wells: Well 11 should show turbidity (growth), and well 12 should be clear (sterile).

Caption: Workflow for MIC Determination via Microbroth Dilution.

Emerging Therapeutic Applications

The versatility of the oxazolidinone scaffold has led medicinal chemists to explore its potential beyond antibacterial agents.[1][2][5]

Anticancer Agents

Several oxazolidinone derivatives have demonstrated promising antiproliferative activity against various cancer cell lines.[6][18][19] The mechanism of action is still under investigation but appears to be distinct from the antibacterial mode. Studies suggest that some derivatives can induce apoptosis (programmed cell death) by increasing reactive oxygen species (ROS) levels, disrupting the mitochondrial membrane potential, and activating caspases.[19] Certain compounds have also been shown to cause cell cycle arrest, for example, in the G1 phase.[19] This repurposing of an established antibacterial scaffold for oncology represents a significant area of current research.[6][18]

Monoamine Oxidase (MAO) Inhibitors

It was discovered that some oxazolidinone antibiotics, including Linezolid, are reversible, non-selective inhibitors of monoamine oxidase (MAO).[7][20] MAO is an enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. MAO inhibitors are used as antidepressants.[21] While this property can be therapeutically beneficial, it also carries risks, such as potential drug interactions with serotonergic agents that can lead to serotonin syndrome.[20] This dual activity has spurred the development of novel oxazolidinone derivatives specifically designed as potent and selective MAO-A inhibitors for potential use in treating depression.[7]

Anticoagulant Agents

A prominent example of an oxazolidinone derivative outside the anti-infective space is Rivaroxaban (Xarelto®).[1] This drug is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][22] By inhibiting Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. It is widely used for the prevention and treatment of deep vein thrombosis and pulmonary embolism.[1][23]

General Protocols in Oxazolidinone Drug Discovery

Protocol: Representative Synthesis of an Oxazolidinone Core

This protocol describes a general method for synthesizing the N-aryl-5-(aminomethyl)-2-oxazolidinone core, a key intermediate for many antibacterial derivatives, based on published procedures.[24]

Objective: To synthesize (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine.

Materials:

-

3-Fluoro-4-morpholinylaniline

-

(R)-Epichlorohydrin

-

Methanol

-

1,1'-Carbonyldiimidazole (CDI)

-

Dichloromethane (DCM)

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

Procedure:

-

Step 1: Epoxide Ring Opening: a. Dissolve 3-Fluoro-4-morpholinylaniline (1.0 eq) and (R)-epichlorohydrin (1.0 eq) in methanol. b. Heat the mixture to reflux (approx. 65°C) for 16 hours. c. Concentrate the reaction mixture under reduced pressure to obtain the crude amino alcohol intermediate, N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.

-

Step 2: Oxazolidinone Ring Formation: a. Dissolve the crude amino alcohol from Step 1 in dichloromethane (DCM). b. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. c. Stir the reaction for 4-6 hours until cyclization is complete (monitor by TLC). d. Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate to yield (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

-